1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride

Enzyme Inhibition IMPDH2 Antiproliferative Research

This N-benzylated dihydropyridine is NOT interchangeable with generic analogs—its benzyl group is essential for IMPDH2 binding (Ki=240 nM) and target engagement. Use as a reference inhibitor, versatile C-H activation building block, ADME probe (LogP ~2.44; TPSA 28.78 Ų), or HPLC/LC-MS standard. ≥95% purity ensures reproducible results.

Molecular Formula C12H13ClN2
Molecular Weight 220.7 g/mol
CAS No. 83441-26-3
Cat. No. B3021638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride
CAS83441-26-3
Molecular FormulaC12H13ClN2
Molecular Weight220.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC=CC2=N.Cl
InChIInChI=1S/C12H12N2.ClH/c13-12-8-4-5-9-14(12)10-11-6-2-1-3-7-11;/h1-9,13H,10H2;1H
InChIKeyXGHWYMGETWNJOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.1 [ug/mL]

1-Benzyl-1,2-dihydropyridin-2-imine Hydrochloride (CAS 83441-26-3): Supplier-Grade Characterization for Life Science Procurement


1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride is a dihydropyridine-based heterocyclic compound with the molecular formula C₁₂H₁₃ClN₂ and a molecular weight of 220.7 g/mol [1]. It is characterized by a benzyl substituent on the nitrogen atom of a partially saturated pyridine ring bearing an imine functionality at the 2-position [2]. The hydrochloride salt form enhances aqueous solubility and provides solid-state stability, making it suitable for a range of research applications. Vendors typically supply this compound as a powder with a purity of ≥95% , and it is classified for research and further manufacturing use only [3].

Why 1-Benzyl-1,2-dihydropyridin-2-imine Hydrochloride Cannot Be Replaced by General Dihydropyridine Analogs


The 1,2-dihydropyridine scaffold is a versatile pharmacophore, but its biological and physicochemical properties are exquisitely sensitive to N1-substitution patterns. Simple unsubstituted or alkyl-substituted analogs lack the key benzyl group that dictates both lipophilicity and target engagement [1]. The benzyl substituent in 1-benzyl-1,2-dihydropyridin-2-imine hydrochloride introduces specific π-π stacking and hydrophobic interactions with protein binding pockets, which are critical for enzyme inhibition [2]. Consequently, substituting a generic dihydropyridine for this specific N-benzylated derivative can lead to a complete loss of activity in assays designed around the benzyl moiety's unique electronic and steric contributions [3]. The quantitative evidence below delineates the precise activity landscape and underscores the functional non-interchangeability of this compound.

Quantitative Differentiation of 1-Benzyl-1,2-dihydropyridin-2-imine Hydrochloride: A Head-to-Head and Cross-Study Comparison


IMPDH2 Inhibition Potency of 1-Benzyl-1,2-dihydropyridin-2-imine Hydrochloride vs. Class Benchmark

1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride demonstrates sub-micromolar inhibition of human Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated target for immunosuppressive, antiviral, and anticancer therapies. The compound exhibits a Ki of 240 nM against IMPDH2 [1]. This potency establishes a clear quantitative benchmark for this specific chemotype within the IMPDH2 inhibitor class [2].

Enzyme Inhibition IMPDH2 Antiproliferative Research

Comparative Lipophilicity (LogP) of 1-Benzyl-1,2-dihydropyridin-2-imine Hydrochloride vs. Des-Benzyl Analog

The benzyl substituent confers significantly higher lipophilicity compared to the unsubstituted parent scaffold. The computed LogP for 1-benzyl-1,2-dihydropyridin-2-imine hydrochloride is approximately 2.44 . In contrast, the des-benzyl analog (1,2-dihydropyridin-2-imine) has an estimated LogP of approximately 0.5-1.0 [1]. This >1.4-unit increase in LogP translates to a >25-fold increase in predicted membrane permeability.

Physicochemical Properties Lipophilicity ADME

iNOS Inhibition: Class-Level Potency for Dihydropyridin-2-imines Including 1-Benzyl-1,2-dihydropyridin-2-imine Hydrochloride

Dihydropyridin-2-imines, a class that includes 1-benzyl-1,2-dihydropyridin-2-imine hydrochloride, have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS) . While specific IC₅₀ data for this exact compound are not publicly available, structurally related analogs in the same study exhibit IC₅₀ values in the low micromolar range (e.g., < 5 µM) against iNOS [1]. This class-level activity establishes the compound's potential utility in inflammation and nitric oxide research.

iNOS Inhibition Inflammation Nitric Oxide

Synthetic Utility: 1-Benzyl-1,2-dihydropyridin-2-imine Hydrochloride as a Direct Precursor to Polysubstituted Pyridines

1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride serves as a key dihydropyridine intermediate in a one-pot C-H alkenylation/electrocyclization/aromatization sequence to yield highly substituted pyridines [1]. This specific N-benzyl substitution pattern is essential for the reaction, as it directs the C-H activation step and facilitates the subsequent electrocyclization. The method is compatible with a wide range of alkynes, enabling the efficient synthesis of diverse pyridine libraries [2]. Unsubstituted or N-alkyl dihydropyridines are significantly less reactive or require alternative, often lower-yielding, synthetic routes.

Organic Synthesis Heterocycle Synthesis C-H Activation

Optimal Research and Industrial Application Scenarios for 1-Benzyl-1,2-dihydropyridin-2-imine Hydrochloride (CAS 83441-26-3)


IMPDH2 Inhibitor Screening and Mechanistic Studies

Given its defined Ki of 240 nM against IMPDH2 [1], 1-benzyl-1,2-dihydropyridin-2-imine hydrochloride is ideally suited as a reference inhibitor in biochemical assays aimed at validating IMPDH2 as a drug target. Its moderate potency allows for clear signal-to-noise ratios in screening campaigns, and its benzyl substituent provides a handle for structure-activity relationship (SAR) studies focused on optimizing target engagement and selectivity.

Precursor for Diversity-Oriented Synthesis of Pyridine Libraries

This compound is a strategic starting material for generating complex, substituted pyridines via C-H activation chemistry [2]. Its utility in a one-pot, three-step sequence (alkenylation/electrocyclization/aromatization) makes it a time- and cost-efficient building block for medicinal chemistry groups seeking to rapidly explore chemical space around the pyridine core. This application scenario is particularly relevant for contract research organizations (CROs) and pharmaceutical hit-to-lead programs.

Physicochemical Property Probe in ADME Assays

The compound's well-defined physicochemical profile—specifically its LogP of ~2.44 and topological polar surface area (TPSA) of 28.78 Ų —makes it a useful calibration standard or probe molecule in assays designed to measure passive membrane permeability, P-glycoprotein efflux, or plasma protein binding. Its properties place it in a favorable range for oral absorption, allowing researchers to benchmark new chemical entities against a compound with predictable in vitro ADME behavior.

Reference Standard for Analytical Method Development

As a commercially available compound with a purity of ≥95% , 1-benzyl-1,2-dihydropyridin-2-imine hydrochloride can be employed as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) used to detect and quantify dihydropyridine derivatives or related impurities in pharmaceutical preparations. Its distinct UV chromophore and mass spectrometric signature facilitate reliable detection.

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